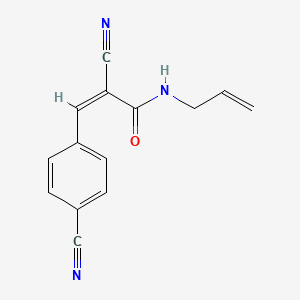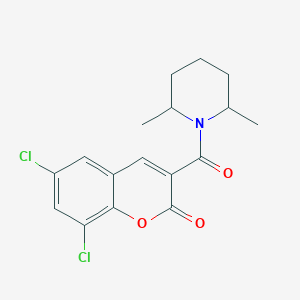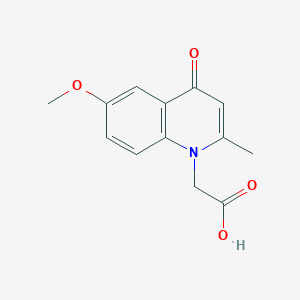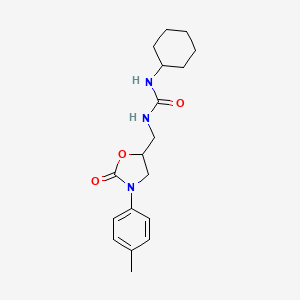
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates It features a phenyl ring substituted with an isothiazolidine-2-yl group, which is further oxidized to a dioxido form
Wissenschaftliche Forschungsanwendungen
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, also known as EDC or Ethylisocarbamate, is a chemical compound with a molecular formula of C11H12N2O4S They have been used in the design of probes for various biological targets .
Biochemical Pathways
. These diverse biological responses suggest that these compounds may affect multiple biochemical pathways.
Result of Action
, suggesting that they may have diverse molecular and cellular effects.
Action Environment
, suggesting that these factors are being considered in the development of these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate typically involves the reaction of ethyl carbamate with a suitable phenyl isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The isothiazolidine ring is then introduced through a cyclization reaction involving a sulfur-containing reagent, followed by oxidation to achieve the dioxido form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the isothiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to activate the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate: Unique due to its dioxidoisothiazolidine moiety.
Ethyl (4-isothiazolidin-2-yl)phenyl)carbamate: Lacks the dioxido functionality, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the dioxidoisothiazolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-4-6-11(7-5-10)14-8-3-9-19(14,16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINKGZZRQGVBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)


![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)

![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2369093.png)

![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)


